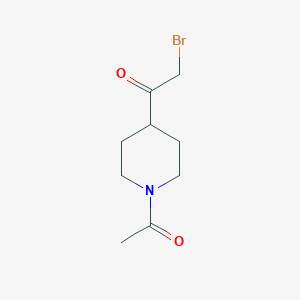

1-(1-acetyl-4-piperidinyl)-2-bromoEthanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-acetylpiperidin-4-yl)-2-bromoethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrNO2/c1-7(12)11-4-2-8(3-5-11)9(13)6-10/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHFANAAUIRSLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162368-02-7 | |

| Record name | 1-(1-acetylpiperidin-4-yl)-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1 1 Acetyl 4 Piperidinyl 2 Bromoethanone

Nucleophilic Substitution Reactions at the α-Brominated Carbon

The primary mode of reactivity for 1-(1-acetyl-4-piperidinyl)-2-bromoethanone involves the substitution of the bromine atom by various nucleophiles. The electron-withdrawing acetyl group on the piperidine (B6355638) nitrogen and the adjacent carbonyl group both activate the α-carbon, facilitating the displacement of the bromide leaving group.

O-Alkylation Pathways with Oxygen-Containing Nucleophiles

The reaction of α-bromo ketones with oxygen-containing nucleophiles, such as alcohols and phenols, in the presence of a base, leads to the formation of α-alkoxy ketones. While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity pattern of similar α-halo ketones suggests that O-alkylation is a feasible pathway. For instance, the O-alkylation of N-acetylneuraminic acid derivatives, another complex molecule, has been achieved using alkyl halides in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov This methodology highlights a general approach where a base is used to deprotonate the oxygen nucleophile, which then attacks the electrophilic carbon, displacing the bromide.

Table 1: General Conditions for O-Alkylation of α-Halo Ketones

| Nucleophile | Base | Solvent | General Product |

| Alcohol (R-OH) | NaH, K₂CO₃ | THF, DMF | α-Alkoxy ketone |

| Phenol (Ar-OH) | NaH, K₂CO₃ | THF, DMF | α-Aryloxy ketone |

Note: This table represents generalized conditions based on the reactivity of similar compounds.

N-Alkylation Pathways with Nitrogen-Containing Nucleophiles (e.g., primary, secondary, and tertiary amines; azides)

The reaction of this compound with nitrogen-containing nucleophiles is a well-established method for introducing nitrogen-based functional groups. The lone pair of electrons on the nitrogen atom readily attacks the electrophilic α-carbon, leading to the formation of a new carbon-nitrogen bond.

With primary and secondary amines, the reaction typically proceeds via a standard SN2 mechanism to yield α-amino ketones. Tertiary amines can also react to form quaternary ammonium (B1175870) salts. Azide ions (N₃⁻) are effective nucleophiles for introducing the azido (B1232118) group, which can subsequently be reduced to a primary amine.

While direct examples involving this compound are not explicitly detailed, the synthesis of related compounds provides insight. For example, the synthesis of tamsulosin (B1681236) derivatives involved the reaction of various phenols with 2-bromoethanol, followed by reaction with a piperidine-containing intermediate, demonstrating the utility of bromo-functionalized compounds in N-alkylation reactions. acs.org

Table 2: N-Alkylation Reactions with Various Nucleophiles

| Nucleophile | Product Type |

| Primary Amine (RNH₂) | α-(Primary amino) ketone |

| Secondary Amine (R₂NH) | α-(Secondary amino) ketone |

| Tertiary Amine (R₃N) | Quaternary ammonium salt |

| Sodium Azide (NaN₃) | α-Azido ketone |

Note: The products shown are the expected outcomes based on general chemical principles of N-alkylation of α-bromo ketones.

S-Alkylation Pathways with Sulfur-Containing Nucleophiles (e.g., thiols, thioethers)

Sulfur-containing nucleophiles are known to be highly effective in reactions with α-bromo ketones due to the "soft" nature of sulfur, which has a high affinity for the "soft" electrophilic α-carbon. Thiols (R-SH) and their corresponding thiolates (R-S⁻), generated by treatment with a base, readily displace the bromide to form α-thio ketones. Thioethers (R-S-R') can also act as nucleophiles, leading to the formation of sulfonium (B1226848) salts.

C-Alkylation Pathways with Carbon-Based Nucleophiles (e.g., enolates, organometallics)

Carbon-carbon bond formation at the α-position can be achieved using carbon-based nucleophiles. Enolates, generated from ketones, esters, or other carbonyl compounds by treatment with a strong base, can attack the electrophilic carbon of this compound. This reaction is a valuable tool for building more complex carbon skeletons. Organometallic reagents, such as Grignard reagents (R-MgX) or organocuprates (R₂CuLi), can also be employed, although careful control of reaction conditions is often necessary to avoid side reactions, such as attack at the carbonyl group.

Elimination Reactions Leading to α,β-Unsaturated Carbonyl Systems

In the presence of a non-nucleophilic base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone. This reaction involves the removal of a proton from the carbon adjacent to the carbonyl group (the α'-carbon) and the elimination of the bromide ion.

Regiochemical and Stereochemical Aspects of Elimination Processes

The regiochemistry of the elimination is generally controlled by the position of the most acidic proton. In the case of this compound, the protons on the piperidine ring at the α' position are the most likely to be abstracted by a base. The resulting double bond is conjugated with the carbonyl group, which provides a thermodynamic driving force for the reaction.

The stereochemistry of the elimination (i.e., the formation of E or Z isomers) would depend on the reaction conditions and the nature of the base used. Bulky bases tend to favor the formation of the less sterically hindered (E)-isomer.

Intramolecular and Intermolecular Rearrangement Reactions

The structure of this compound, featuring an α-bromo ketone moiety, makes it a candidate for several rearrangement reactions, most notably the Favorskii rearrangement. This reaction typically occurs in the presence of a base, such as an alkoxide, and transforms an α-halo ketone into a carboxylic acid derivative, such as an ester. libretexts.org

For this compound, treatment with a base like sodium methoxide (B1231860) would be expected to initiate an intramolecular rearrangement. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate. The base abstracts the acidic α-proton on the carbon opposite the bromine atom, generating an enolate. This enolate then undergoes an intramolecular SN2 reaction, displacing the bromide to form a strained bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the alkoxide on the carbonyl carbon of the cyclopropanone ring leads to ring-opening. This cleavage can occur in two ways, but typically breaks the bond that leads to the more stable carbanion, ultimately yielding a rearranged ester product.

While the Favorskii rearrangement is a prominent example of an intramolecular process, intermolecular reactions are also critical to the reactivity profile of α-bromo ketones. In the presence of primary amines, α-bromo ketones can undergo a series of reactions, including substitution and potential rearrangements, to form various nitrogen-containing heterocyclic structures. acs.org

Reductive Transformations of the α-Bromo Ketone Functional Group

The α-bromo ketone functional group in this compound is susceptible to various reductive transformations. These reactions can selectively target the carbon-bromine bond or the ketone carbonyl group, leading to a range of products.

A significant reductive pathway involves the formation of zinc enolates. acs.org The reaction of α-bromo ketones with zinc dust results in the reductive cleavage of the carbon-bromine bond to form a zinc enolate intermediate. wikipedia.org This species is a versatile nucleophile that can participate in subsequent reactions, such as aldol (B89426) condensations or alkylations, providing a method for α-substitution to the carbonyl group. acs.orgwikipedia.org

Another important class of reductive transformations is reductive dehalogenation, which removes the bromine atom entirely. wikipedia.org This can be achieved using various reducing agents. For instance, photochemical methods employing Hantzsch esters as photoreductants have been shown to be effective. researchgate.net Under photoirradiation, the Hantzsch ester donates an electron to the α-bromo ketone, initiating the reductive debromination process. researchgate.net Depending on the reaction conditions, such as the presence of molecular oxygen, the resulting radical intermediate can either be fully reduced to the debrominated ketone or be trapped to form an α-hydroxy ketone. researchgate.net

The table below summarizes potential reductive transformations for the α-bromo ketone functional group.

| Transformation Type | Reagent/Condition | Primary Intermediate | Potential Final Product |

| Reductive Enolate Formation | Zinc (Zn) | Zinc Enolate | α-Substituted Ketone |

| Reductive Dehalogenation | Hantzsch Ester / Light | Carbon-centered Radical | Debrominated Ketone |

| Reductive Hydroxylation | Hantzsch Ester / Light / O₂ | Carbon-centered Radical | α-Hydroxy Ketone |

Kinetic and Thermodynamic Studies of Reaction Profiles

The kinetics of reactions involving α-bromo ketones are often dictated by the formation of key intermediates. For instance, in acid-catalyzed halogenations of ketones, the rate-determining step is the formation of the enol intermediate. pressbooks.publibretexts.org Kinetic studies show that the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration. pressbooks.publibretexts.org This indicates that once the enol is formed, its reaction with the halogen is rapid. masterorganicchemistry.com Consequently, the rates of chlorination, bromination, and iodination for a given ketone under acidic conditions are identical, as is the rate of acid-catalyzed deuterium (B1214612) exchange at the α-position. pressbooks.publibretexts.org

In reductive processes, the thermodynamic feasibility is determined by the redox potentials of the species involved. For photoreduction with Hantzsch esters, the oxidation potentials of the photoexcited esters are sufficiently negative to allow for electron transfer to the α-bromo ketone. researchgate.net The subsequent reaction pathway, whether it leads to simple debromination or α-hydroxylation, is governed by the relative thermodynamics and kinetics of the radical intermediates reacting with available partners like the Hantzsch ester radical cation or molecular oxygen. researchgate.net

Computational and Theoretical Mechanistic Elucidation

To gain deeper insight into the reaction mechanisms of this compound, computational and theoretical methods are invaluable. These approaches allow for the detailed examination of transition states and electronic structures that are often difficult to probe experimentally.

Transition State Analysis and Reaction Coordinate Mapping

Computational modeling, using methods like density functional theory (DFT), can be employed to map the potential energy surface of a reaction. For the Favorskii rearrangement of this compound, this would involve locating the transition state for the intramolecular enolate attack to form the cyclopropanone intermediate. The calculated activation energy for this step would provide a quantitative measure of the reaction's kinetic barrier. Further analysis of the reaction coordinate would illuminate the pathway for the subsequent ring-opening of the cyclopropanone, helping to predict the regioselectivity of the reaction based on the stability of the possible transition states. Similarly, for reductive transformations, transition state analysis can clarify the mechanism of electron transfer and subsequent bond cleavage or formation steps.

Electronic Structure Investigations and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com

For this compound, the key reactive sites are the carbonyl group and the α-carbon bearing the bromine atom. The electronic structure of the α-bromo ketone functionality is characterized by several important molecular orbitals:

nO (non-bonding orbital on oxygen): This is typically the HOMO of the ketone and is nucleophilic.

π*CO (antibonding orbital of the carbonyl): This is a low-lying unoccupied orbital (part of the LUMO) and is electrophilic at the carbonyl carbon. cureffi.org

σ*CBr (antibonding orbital of the carbon-bromine bond): This is also a low-lying unoccupied orbital and is highly electrophilic, making the C-Br bond susceptible to nucleophilic attack and reductive cleavage. cureffi.org

In a nucleophilic substitution or rearrangement, a nucleophile's HOMO will interact with the LUMO of the electrophilic center. For example, in the Favorskii rearrangement, the HOMO of the enolate intermediate attacks the σCBr orbital in the intramolecular displacement step. In a reaction with an external nucleophile, such as an amine, the nucleophile's HOMO would likely attack either the πCO or the σ*CBr orbital, depending on the reaction conditions and the nature of the nucleophile. FMO theory helps to explain why nucleophilic attack can occur at the α-carbon, leading to the displacement of the bromide ion. cureffi.orglibretexts.org

The table below outlines the key frontier orbital interactions for the reactions of this compound.

| Reaction Type | Interacting Orbitals | Description |

| Nucleophilic attack at carbonyl | HOMO(Nucleophile) → πCO | The nucleophile donates electrons to the antibonding orbital of the carbonyl group. cureffi.org |

| Nucleophilic substitution at α-carbon | HOMO(Nucleophile) → σCBr | The nucleophile attacks the antibonding orbital of the C-Br bond, leading to bromide displacement. cureffi.org |

| Enol/Enolate formation | Base → α-Proton | Abstraction of the acidic proton alpha to the carbonyl group. |

By applying these theoretical principles, a comprehensive understanding of the chemical reactivity of this compound can be achieved, providing a predictive framework for its behavior in various chemical environments.

Derivatization and Strategic Applications in Advanced Organic Synthesis

Construction of Novel Heterocyclic Systems Featuring the Acetylpiperidine Moiety

The reactivity of the α-bromo ketone moiety within 1-(1-acetyl-4-piperidinyl)-2-bromoethanone is central to its utility in synthesizing a variety of heterocyclic compounds. This functionality provides a key electrophilic site for cyclization reactions with appropriate nucleophilic partners.

The preparation of thiazole (B1198619) derivatives is a well-established application of α-bromo ketones. nih.govfabad.org.tr The Hantzsch thiazole synthesis, a classic condensation reaction, is the primary method employed. This reaction involves the cyclization of the α-bromo ketone with a compound containing a thioamide group, such as thiourea (B124793) or thioacetamide.

In a typical reaction, this compound is reacted with a thioamide in a suitable solvent, often ethanol, to yield the corresponding 2-aminothiazole (B372263) or 2-methylthiazole (B1294427) derivative, respectively. The acetylpiperidine group remains intact at the 4-position of the newly formed thiazole ring, providing a scaffold for further diversification. The reaction proceeds via initial nucleophilic attack of the sulfur atom on the α-carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Similarly, oxazole (B20620) derivatives can be synthesized by reacting this compound with an amide, a reaction known as the Robinson-Gabriel synthesis. For instance, condensation with a primary amide in the presence of a dehydrating agent like sulfuric acid or phosphorus pentoxide leads to the formation of a 2,4-disubstituted oxazole. The acetylpiperidine moiety is positioned at the 4-position of the oxazole ring.

A related and often more facile synthesis involves the reaction with formamide (B127407) to produce unsubstituted oxazoles at position 2. The versatility of these reactions allows for the introduction of a wide range of substituents onto the heterocyclic core, depending on the choice of the thioamide or amide reactant.

Table 1: Synthesis of Heterocyclic Derivatives

| Reactant | Resulting Heterocycle | General Reaction Conditions |

|---|---|---|

| Thiourea | 2-Amino-4-(1-acetyl-4-piperidinyl)thiazole | Ethanol, Reflux |

| Thioacetamide | 2-Methyl-4-(1-acetyl-4-piperidinyl)thiazole | Ethanol, Reflux |

| Benzamide | 2-Phenyl-4-(1-acetyl-4-piperidinyl)oxazole | Dehydrating agent (e.g., H₂SO₄) |

Beyond the synthesis of simple five-membered heterocycles, this compound can be utilized in cyclization reactions to generate more complex, fused ring systems. nih.gov These reactions often involve intramolecular processes or multi-component reactions where the piperidine (B6355638) ring itself or a pre-installed functional group participates in the ring-forming step.

For example, modification of the acetyl group on the piperidine nitrogen to an aminoethyl group, followed by reaction with the α-bromo ketone functionality, can lead to the formation of a piperazine-fused system. Such intramolecular cyclizations are powerful tools for creating rigid, bicyclic structures. The regioselectivity of these cyclizations is typically governed by Baldwin's rules, which predict the favorability of different ring-closing pathways. nih.gov

Furthermore, the piperidine ring can be a component in cascade reactions. By selecting appropriate reaction partners, it is possible to construct polycyclic systems where the piperidine ring is fused to other carbocyclic or heterocyclic rings. These complex architectures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific interactions with biological targets. nih.govresearchgate.net

Role as a Versatile Building Block in Multi-Step Organic Syntheses

The utility of this compound extends to its role as a versatile building block, providing a robust scaffold that can be elaborated through various synthetic transformations. mdpi.com

The α-bromo ketone is a highly versatile functional group that can be converted into a range of other functionalities. The bromine atom can be displaced by a variety of nucleophiles, such as azides, cyanides, or thiols, to introduce new functional groups. The ketone can be reduced to a secondary alcohol, which can then be used in further reactions like esterification or etherification.

Moreover, the acetyl group on the piperidine nitrogen can be removed under hydrolytic conditions to provide the secondary amine, which can then be re-functionalized with different acyl or alkyl groups. This allows for the modification of the piperidine moiety to tune the steric and electronic properties of the molecule. These functional group interconversions are crucial for accessing advanced intermediates in multi-step syntheses.

Table 2: Key Functional Group Interconversions

| Initial Functional Group | Reagent/Condition | Resulting Functional Group |

|---|---|---|

| α-Bromo Ketone | Sodium Azide (NaN₃) | α-Azido Ketone |

| α-Bromo Ketone | Sodium Borohydride (NaBH₄) | Bromohydrin (Alcohol) |

| Ketone | Hydrazine (N₂H₄), KOH | Alkane (Wolff-Kishner reduction) |

| N-Acetyl | Acid or Base Hydrolysis | Secondary Amine (Piperidine) |

The acetylpiperidine moiety is a common feature in many biologically active compounds. By using this compound as a building block, this valuable scaffold can be incorporated into a wide array of larger, more complex molecules. researchgate.net For instance, the bromoethanone portion can be used to alkylate a variety of substrates, including phenols, amines, and carbanions, thereby tethering the acetylpiperidine group to different molecular frameworks.

This approach has been used to synthesize compounds with potential applications in various therapeutic areas. The piperidine ring can influence the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.

Control of Regioselectivity and Stereoselectivity in Derivatization Reactions

When reacting with unsymmetrical reagents, the control of regioselectivity becomes a critical aspect of the synthetic strategy. For example, in the formation of fused pyridine (B92270) rings through reactions like the Guareschi-Thorpe reaction with β-ketoesters or β-diketones, the α-bromo ketone can potentially react at two different sites, leading to a mixture of regioisomers. researchgate.netenamine.net The outcome of such reactions is often influenced by the reaction conditions, including the choice of solvent and base, as well as the steric and electronic nature of the reactants. enamine.net Careful optimization of these parameters is necessary to achieve the desired regiochemical outcome.

Stereoselectivity is also a key consideration, particularly in reactions that create new chiral centers. The reduction of the ketone in this compound, for example, generates a stereocenter. The use of chiral reducing agents can favor the formation of one enantiomer over the other. Similarly, in cyclization reactions that form new rings, the stereochemical relationship between the substituents on the newly formed ring can often be controlled by the choice of reagents and reaction conditions. Achieving high levels of stereocontrol is crucial when synthesizing single-enantiomer compounds for biological evaluation. nih.gov

Development of Novel Synthetic Methodologies Utilizing the Compound as a Key Component

The inherent reactivity of the α-bromo ketone moiety in this compound makes it an ideal electrophilic partner in various cyclization and multicomponent reactions. Researchers have leveraged this reactivity to forge new carbon-heteroatom bonds, leading to the efficient synthesis of valuable heterocyclic compounds.

One of the most prominent applications of this bromo-functionalized piperidinylethanone is in the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide or thiourea derivative. The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization and dehydration to afford the corresponding thiazole ring system. The use of this compound in this context allows for the direct incorporation of the 1-acetyl-4-piperidinyl moiety onto the thiazole core, a common structural motif in medicinally relevant compounds.

For instance, the reaction of this compound with various substituted thioamides has been shown to produce a library of 2,4-disubstituted thiazoles. The general reaction scheme is presented below:

Scheme 1: Synthesis of 4-(1-acetylpiperidin-4-yl)thiazole Derivatives

[Image of the reaction scheme: this compound reacting with a generic 2-aminopyridine (B139424) in a suitable solvent (e.g., DMF) to yield a 2-(1-acetylpiperidin-4-yl)imidazo[1,2-a]pyridine.]

Advanced Analytical and Computational Techniques for Structural and Mechanistic Insight

High-Resolution Mass Spectrometry for Elucidating Reaction Products and Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a target molecule and identifying byproducts or intermediates in a reaction mixture. For 1-(1-acetyl-4-piperidinyl)-2-bromoethanone (molecular formula C₉H₁₄BrNO₂), HRMS would provide an exact mass measurement, allowing for unambiguous confirmation of its elemental formula. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap detector would be employed.

In addition to confirming the final product, tandem mass spectrometry (MS/MS) experiments can reveal structural information through controlled fragmentation. By analyzing the fragmentation patterns, it is possible to deduce the connectivity of the molecule and identify characteristic structural motifs. For instance, the fragmentation of the parent ion could lead to the loss of the bromoacetyl group or cleavage within the piperidine (B6355638) ring, providing evidence for the proposed structure. This is also crucial for identifying reaction intermediates that may be present in trace amounts.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion Formula | Proposed Fragment Structure | Key Information Provided |

|---|---|---|

| [C₉H₁₄BrNO₂ + H]⁺ | Protonated parent molecule | Confirms molecular formula and exact mass. |

| [C₇H₁₁NO]⁺ | Loss of the bromoacetyl moiety | Indicates the presence of the N-acetylpiperidine core. |

| [C₂H₂BrO]⁺ | Bromoacetyl cation | Confirms the identity of the side chain attached to the piperidine nitrogen. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, advanced 2D techniques are necessary for a complete assignment.

For this compound, 2D NMR experiments would be critical:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons throughout the piperidine ring and the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, definitively assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is vital for connecting the acetyl group to the piperidine nitrogen and the bromoethanone moiety to the piperidine ring at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. ipb.pt NOESY is particularly powerful for determining the preferred conformation and relative stereochemistry of the piperidine ring (e.g., chair conformation) and the orientation of its substituents. ipb.pt For example, observing a NOE correlation between the protons of the bromoethanone sidechain and axial protons on the piperidine ring would provide insight into the molecule's three-dimensional structure in solution.

X-ray Crystallography for Determination of Absolute Stereochemistry and Conformational Analysis of Derivatives

X-ray crystallography provides the most definitive and unambiguous structural data for a molecule in its solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which atomic positions can be determined with high precision.

For this compound or its crystalline derivatives, a successful X-ray crystallographic analysis would yield precise data on:

Bond lengths and angles: Confirming the geometric parameters of the entire molecule.

Conformation: Revealing the exact puckering of the piperidine ring (e.g., a chair, boat, or twist-boat conformation) and the rotational position (torsion angles) of the N-acetyl and bromoethanone substituents. nih.gov

Stereochemistry: Unambiguously determining the relative and absolute stereochemistry if chiral centers are present.

Intermolecular interactions: Showing how molecules pack together in the crystal lattice through forces like hydrogen bonds or dipole-dipole interactions.

While obtaining a suitable crystal of the parent compound can be a challenge, forming a derivative can often facilitate crystallization. researchgate.net

Density Functional Theory (DFT) Calculations for Prediction of Electronic Properties and Spectroscopic Signatures

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. nih.govresearchgate.net By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular properties for this compound.

Key applications of DFT in this context include:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, which can be compared with experimental results from X-ray crystallography or NOESY data. nih.gov

Spectroscopic Prediction: Simulating NMR chemical shifts and IR vibrational frequencies. researchgate.net Comparing these predicted spectra with experimental data helps validate the structural assignment.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and generating an electrostatic potential map. These outputs provide insight into the molecule's reactivity, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Table 2: Properties of this compound Obtainable from DFT Calculations

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D conformation, including bond lengths and angles. |

| Predicted NMR Chemical Shifts | Aids in the assignment of complex experimental NMR spectra. |

| Simulated Vibrational Frequencies (IR) | Helps to interpret the experimental IR spectrum by assigning specific peaks to vibrational modes. |

| HOMO-LUMO Energy Gap | Indicates the electronic excitability and kinetic stability of the molecule. |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior Exploration

While techniques like NMR and X-ray crystallography provide static or time-averaged structural information, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual "movie" of the molecule's behavior in a simulated environment (e.g., in water).

For this compound, an MD simulation could explore:

Conformational Flexibility: The piperidine ring can undergo conformational changes (e.g., chair-flipping), and the substituents can rotate freely. MD simulations can map this conformational landscape and determine the relative populations of different conformers.

Solvent Interactions: MD can model how the molecule interacts with solvent molecules, providing insight into its solubility and the structure of its solvation shell.

Dynamic Interactions: In studies involving binding to a biological target, MD simulations can reveal the dynamic nature of the binding process and the stability of the resulting complex. nih.gov The average root-mean-square deviation (RMSD) can indicate structural stability within a binding site. nih.gov

This computational approach provides a crucial link between the static structure of a molecule and its behavior in a realistic, dynamic environment.

Future Research Directions and Unexplored Avenues for 1 1 Acetyl 4 Piperidinyl 2 Bromoethanone

Exploration of Catalytic Asymmetric Reactions Involving the Compound

The presence of a prochiral ketone and an adjacent stereogenic center upon substitution of the bromine atom makes 1-(1-acetyl-4-piperidinyl)-2-bromoethanone an ideal candidate for catalytic asymmetric reactions. The development of such reactions would provide access to enantioenriched piperidine (B6355638) derivatives, which are privileged scaffolds in medicinal chemistry.

Future research could focus on the asymmetric reduction of the ketone. While the reduction of α-haloketones can be achieved with reagents like sodium borohydride, this typically yields racemic halohydrins. nih.gov A significant advancement would be the development of catalytic systems, for instance, using chiral oxazaborolidines or transition metal complexes with chiral ligands, to achieve high enantioselectivity in the formation of the corresponding bromo-alcohol.

Furthermore, the α-bromo moiety is a key functional group for introducing a wide range of substituents via nucleophilic substitution. The challenge and opportunity lie in controlling the stereochemistry of these reactions. For example, catalytic asymmetric cross-coupling reactions, which have been successfully applied to racemic α,α-dihaloketones using nickel/bis(oxazoline) catalysts, could be adapted. mit.edu This would enable the enantioselective synthesis of tertiary alkyl ketones by selectively reacting the C-Br bond.

Aza-Prins cyclization has been identified as a powerful method for constructing piperidine rings. nih.gov While not directly applicable to the pre-formed piperidine in this compound, the principles of controlling stereochemistry in piperidine functionalization from such reactions can inspire new approaches. The aim would be to develop catalytic systems that can differentiate between the two faces of the ketone or control the trajectory of an incoming nucleophile to the α-carbon, thus creating new stereocenters with high fidelity.

Development of Continuous Flow Chemistry Approaches for its Synthesis and Derivatization

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless scale-up. organic-chemistry.orgacs.org The synthesis and subsequent reactions of this compound are well-suited for this technology.

A key area for development is the continuous flow synthesis of the title compound itself. The α-bromination of ketones can be autocatalytic and generate hazardous byproducts like hydrogen bromide gas. nih.gov A continuous stirred-tank reactor (CSTR) or a packed-bed reactor could allow for the safe removal and quenching of HBr, leading to a more controlled and safer process. nih.govrsc.org

Furthermore, the derivatization of this compound can be significantly enhanced using flow chemistry. For instance, nucleophilic substitution reactions at the α-position could be performed in a "telescoped" manner, where the product from one reaction flows directly into the next reactor for further transformation without isolation of intermediates. nih.gov This approach has been successfully used in the synthesis of norketamine, which also involves an α-brominated ketone intermediate. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities in these derivatization reactions.

| Parameter | Batch Processing Challenge | Continuous Flow Advantage |

| Heat Transfer | Difficult to control in large volumes, potential for hotspots. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Safety | Handling of hazardous reagents and byproducts (e.g., Br₂, HBr) at scale is risky. | Small reactor volumes minimize risk; byproducts can be continuously removed and quenched. nih.gov |

| Scalability | Often requires re-optimization of reaction conditions. | Readily scalable by running the process for longer durations. organic-chemistry.org |

| Reproducibility | Can be variable between batches. | Highly reproducible due to precise control of reaction parameters. |

Investigation of Novel Reaction Pathways under Non-Conventional Conditions (e.g., photochemistry, electrochemistry)

Moving beyond traditional thermal reactions, the exploration of photochemical and electrochemical methods could unlock novel reaction pathways for this compound.

Photochemistry: The carbonyl group in the molecule can be targeted by photochemical methods. For example, visible-light photocatalysis has emerged as a powerful tool for single-electron transfer (SET) reactions. nih.gov This could be employed to generate radical intermediates from the α-bromo ketone, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are not accessible under thermal conditions. The development of suitable photocatalysts would be key to achieving high efficiency and selectivity in these transformations.

Electrochemistry: Electrochemical synthesis offers a green and often highly selective alternative to traditional chemical methods. The α-bromo ketone functionality is electrochemically active and can undergo reduction to form enolates or radical anions. These reactive intermediates can then be trapped with various electrophiles. This approach avoids the use of stoichiometric and often harsh chemical reducing agents. The selectivity of electrochemical reactions can be finely tuned by controlling the electrode potential, offering a high degree of control over the reaction outcome.

Design of Next-Generation Reagents and Catalysts Inspired by its Unique Reactivity Profile

The unique reactivity profile of this compound, characterized by the electrophilic carbonyl carbon, the adjacent electrophilic carbon bearing the bromine atom, and the nucleophilic nitrogen of the piperidine ring (after potential deacetylation), can serve as an inspiration for the design of new reagents and catalysts. nih.gov

The α-bromo ketone moiety is a well-known precursor for the generation of ylides upon reaction with phosphines or certain nitrogen heterocycles. nih.gov These ylides can then participate in cycloaddition reactions. Research could focus on developing chiral phosphines or heterocyclic catalysts that react with this compound to generate chiral ylides in situ. These chiral ylides could then be used in asymmetric cycloaddition reactions to construct complex heterocyclic systems.

Furthermore, the bifunctional nature of the molecule could be exploited in the design of novel organocatalysts or ligands for transition metal catalysis. For example, derivatives where the piperidine nitrogen is part of a bidentate or tridentate ligand system could be synthesized. The proximity of the α-functionalized ketone could then influence the catalytic activity and selectivity of the metal center in various transformations. The synthesis of tamsulosin (B1681236) derivatives, for instance, highlights how modifications to a piperidine-containing scaffold can significantly alter biological activity, a principle that can be applied to catalyst design. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-acetyl-4-piperidinyl)-2-bromoethanone, and what factors influence reaction efficiency?

- Methodological Answer : Synthesis typically involves multi-step protocols. For bromoethanone derivatives, α-bromination of ketones using brominating agents (e.g., ammonium bromide with oxone) is common . Piperidine acetylation may precede bromination, requiring inert conditions to avoid side reactions. Key factors include solvent polarity (e.g., DMF or acetonitrile), temperature control (50–70°C), and stoichiometric ratios of reagents to minimize byproducts .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Characterization employs spectroscopic techniques:

- NMR (¹H/¹³C) to verify acetyl, piperidinyl, and bromoethanone moieties.

- Mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass ~290–310 g/mol for related bromo-piperidine derivatives) .

- HPLC or TLC for purity assessment (>95% required for biological studies) .

Q. What are the key physicochemical properties critical for experimental design?

- Methodological Answer :

- Solubility : Test in DMSO for biological assays; aqueous solubility may require co-solvents.

- Stability : Monitor degradation under light/heat via accelerated stability studies.

- Reactivity : Bromine’s electrophilicity necessitates handling under anhydrous conditions to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses involving piperidine derivatives?

- Methodological Answer :

- Stepwise purification : Isolate intermediates (e.g., acetyl-piperidine) via column chromatography before bromination.

- Catalytic optimization : Use Lewis acids (e.g., ZnBr₂) to enhance bromination efficiency.

- Scale-up adjustments : Maintain reaction homogeneity using high-boiling solvents (e.g., toluene) and controlled cooling .

Q. What strategies are employed to resolve contradictory biological activity data between similar bromoethanone derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., acetyl vs. methoxy groups) to isolate pharmacophores .

- Mechanistic assays : Compare enzyme inhibition (e.g., PHGDH) across derivatives using kinetic assays .

- Purity validation : Ensure compounds are free of residual solvents or unreacted intermediates via GC-MS .

Q. What are the challenges in computational modeling of this compound’s interactions with biological targets?

- Methodological Answer :

- Conformational flexibility : The acetyl-piperidine group requires molecular dynamics (MD) simulations to sample low-energy states.

- Electrostatic parameterization : Bromine’s polarizability demands advanced force fields (e.g., CHARMM-Drude).

- Validation : Cross-check docking results with experimental binding data (e.g., SPR or ITC) .

Q. How does the electronic nature of substituents (e.g., acetyl, bromine) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine as a leaving group : Enables Suzuki-Miyaura couplings (e.g., with aryl boronic acids) under Pd catalysis.

- Acetyl stabilization : Electron-withdrawing effects enhance electrophilicity at the ketone, facilitating nucleophilic additions (e.g., Grignard reagents) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally related bromoethanones?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies.

- Counter-screening : Test compounds against off-target receptors to rule out nonspecific effects.

- Crystallography : Resolve binding modes of analogs to identify critical interactions (e.g., halogen bonding with bromine) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.